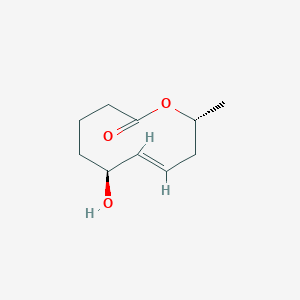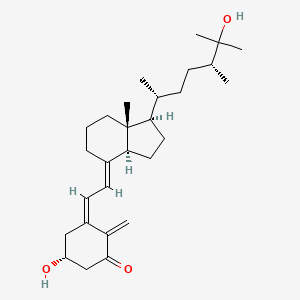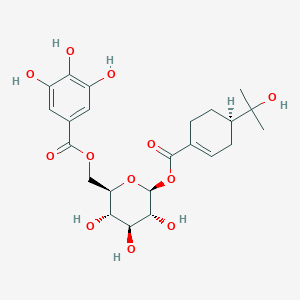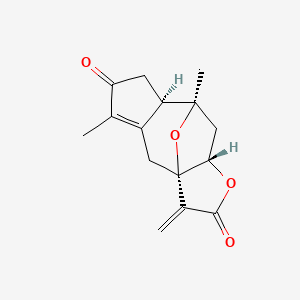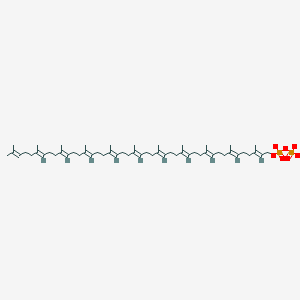
All-trans-undecaprenyl diphosphate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
All-trans-undecaprenyl diphosphate(3-) is trianion of all-trans-undecaprenyl diphosphate arising from deprotonation of the diphosphate OH groups; major species at pH 7.3. It is a conjugate base of an all-trans-undecaprenyl diphosphate.
Applications De Recherche Scientifique
Role in Bacterial Cell Wall Biosynthesis
All-trans-undecaprenyl diphosphate(3-) is crucial for bacterial cell wall biosynthesis. It's involved in the synthesis of undecaprenyl phosphate, a lipid carrier essential for constructing bacterial cell walls. This process is mediated by undecaprenyl diphosphate synthase (UPPS), which catalyzes the elongation of the cis-prenyl chain. The crystal structure of UPPS differs significantly from other isoprenoid synthases, indicating a unique mechanism of action (Fujihashi et al., 2001).
Insights into Enzymatic Mechanisms
Studies on undecaprenyl diphosphate synthases (UPPs) have revealed different reaction mechanisms for cis- and trans-prenyltransferases. This has significant implications for understanding the synthesis of compounds with trans- and cis-double bonds respectively (Lu et al., 2009). Further molecular analysis of cis-prenyl chain elongating enzymes, including UPPS, has provided insights into their primary and crystal structures, differing markedly from trans-prenyl chain elongating enzymes (Kharel & Koyama, 2003).
Structural and Functional Analysis
The structural and functional characteristics of UPPS have been extensively studied. Understanding the structures, mechanisms, and potential inhibitors of UPPS is crucial for comparing it with trans-prenyltransferases and other related enzymes. These insights are significant for understanding its role in bacterial peptidoglycan biosynthesis and potential drug targets (Teng & Liang, 2012).
Implications in Human Diseases and Protein Glycosylation
cis-Prenyltransferases, including UPPS, have implications in protein glycosylation and rubber synthesis, impacting human diseases. The mechanistic understanding of bacterial UPPS provides a model for studying eukaryotic cis-prenyltransferases, which are crucial for synthesizing various biological molecules (Grabińska et al., 2016).
Metabolism and Recycling of Undecaprenyl-Phosphate
The metabolism and recycling of undecaprenyl-phosphate in bacterial cells are intricate processes. Undecaprenyl-phosphate is generated from undecaprenyl-diphosphate and plays a key role in trafficking cytoplasmic synthesized precursors across the plasma membrane during the biogenesis of bacterial cell-wall polysaccharides (Manat et al., 2014).
Propriétés
Formule moléculaire |
C55H89O7P2-3 |
|---|---|
Poids moléculaire |
924.2 g/mol |
Nom IUPAC |
[oxido-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58)/p-3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ |
Clé InChI |
NTXGVHCCXVHYCL-RDQGWRCRSA-K |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263653.png)

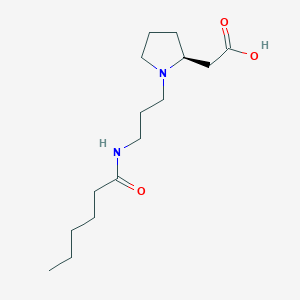
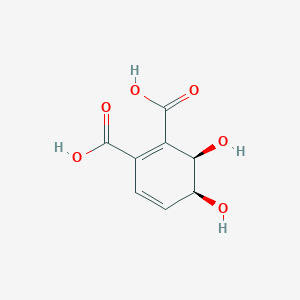


![(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263660.png)
![N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B1263661.png)
![(1R,2R,4R,8S,9R,10S,12S,13R,16S)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B1263662.png)
